molecular formula C21H26N6 B12237620 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B12237620
M. Wt: 362.5 g/mol
InChI Key: ZVMVPTDVPRMMRG-UHFFFAOYSA-N
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Description

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a piperazine moiety, which is further linked to a cyclopenta[d]pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperazine ring and the pyridine moiety. Common reagents used in these reactions include tert-butylamine, piperazine, and various pyridine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile apart is its unique combination of structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H26N6

Molecular Weight

362.5 g/mol

IUPAC Name

6-[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C21H26N6/c1-21(2,3)20-24-17-6-4-5-16(17)19(25-20)27-11-9-26(10-12-27)18-8-7-15(13-22)14-23-18/h7-8,14H,4-6,9-12H2,1-3H3

InChI Key

ZVMVPTDVPRMMRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=C(C=C4)C#N

Origin of Product

United States

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